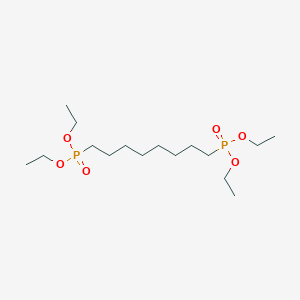

Tetraethyl 1,8-octanediphosphonate

Description

Contextualization of Alkane-α,ω-diylbis(phosphonate) Esters within Organophosphorus Chemistry

Organophosphorus chemistry is a broad and dynamic field that investigates organic compounds containing phosphorus. nih.gov These compounds are integral to numerous applications, from pesticides and pharmaceuticals to flame retardants and catalysts. nih.gov Within this extensive class of molecules, alkane-α,ω-diylbis(phosphonate) esters represent a significant subclass. These molecules are characterized by two phosphonate (B1237965) ester groups attached to the terminal carbons (α and ω positions) of an alkane chain.

The fundamental structure of a phosphonate ester features a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups and one organic substituent. The presence of two such functional groups at either end of an aliphatic chain, as in the case of tetraethyl octane-1,8-diylbis(phosphonate), imparts unique properties to the molecule. The phosphorus-carbon (P-C) bond is a key feature, providing stability and forming the basis for a wide range of chemical transformations.

The synthesis of these compounds is often achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. nih.govwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.govwikipedia.org For alkane-α,ω-diylbis(phosphonate) esters, a dihaloalkane is reacted with an excess of trialkyl phosphite.

Evolution of Research Interests in Long-Chain Alkyl Bisphosphonate Derivatives

Research into bisphosphonates has evolved significantly since their initial discovery. The first generation of bisphosphonate drugs, such as etidronic acid and clodronic acid, were relatively simple molecules. nih.gov The primary focus of early research was on their ability to inhibit bone resorption, leading to their use in treating osteoporosis and other bone-related diseases. nih.govnih.gov

Over time, research has shifted towards developing more potent and targeted bisphosphonate derivatives. The introduction of nitrogen-containing side chains marked a significant advancement, leading to the development of second-generation bisphosphonates with enhanced biological activity. nih.govnih.gov More recently, there has been a growing interest in long-chain alkyl bisphosphonate derivatives. The length and composition of the alkyl chain have been found to play a crucial role in the physicochemical properties and biological activity of these molecules. acs.org

This evolution has expanded the applications of bisphosphonates beyond bone diseases. For instance, long-chain bisphosphonate esters are now being investigated for their potential in materials science and as linkers in complex molecular architectures. broadpharm.com

Academic Significance of Tetraethyl octane-1,8-diylbis(phosphonate) as a Chemical Building Block

Tetraethyl octane-1,8-diylbis(phosphonate) has emerged as a significant chemical building block, particularly in the field of medicinal chemistry and drug discovery. Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.govcapes.gov.brmedchemexpress.com

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govmedchemexpress.com A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two ligands. nih.gov

The linker is a critical component of a PROTAC, as its length and composition can significantly impact the efficacy of the resulting molecule. acs.orgnih.gov The eight-carbon alkyl chain of tetraethyl octane-1,8-diylbis(phosphonate) provides a flexible and hydrophobic spacer, which can be crucial for achieving the optimal orientation of the target protein and the E3 ligase for efficient degradation. nih.gov Research has shown that the linker length can affect the formation of the ternary complex and, consequently, the degradation of the target protein. nih.gov

The phosphonate ester groups of tetraethyl octane-1,8-diylbis(phosphonate) can be hydrolyzed to the corresponding phosphonic acids, which can then be coupled to other molecules to form the final PROTAC. This versatility makes it a valuable tool for researchers developing new therapeutic agents.

Defined Research Frontiers and Prospective Avenues for Tetraethyl octane-1,8-diylbis(phosphonate)

The future research directions for tetraethyl octane-1,8-diylbis(phosphonate) are closely tied to the expanding field of targeted protein degradation. As our understanding of the "undruggable" proteome grows, so too will the demand for novel and effective PROTACs. The optimization of PROTAC linkers is a key area of ongoing research, and long-chain alkyl bisphosphonate esters like tetraethyl octane-1,8-diylbis(phosphonate) are expected to play a significant role. acs.org

Prospective avenues for research include:

Systematic studies on linker length and composition: Further investigation into how the octane (B31449) chain of tetraethyl octane-1,8-diylbis(phosphonate) influences the pharmacokinetics and pharmacodynamics of PROTACs could lead to the design of more potent and selective degraders.

Development of novel PROTACs: The use of tetraethyl octane-1,8-diylbis(phosphonate) as a building block for the synthesis of PROTACs targeting a wider range of proteins implicated in various diseases is a promising area of research.

Applications in materials science: The ability of bisphosphonates to coordinate with metal ions suggests that tetraethyl octane-1,8-diylbis(phosphonate) could be used in the development of novel metal-organic frameworks (MOFs) or other functional materials. nih.gov

Exploration of other biological activities: While its primary use is as a PROTAC linker, further research may uncover other potential biological activities of tetraethyl octane-1,8-diylbis(phosphonate) or its derivatives.

Data Tables

Table 1: Physicochemical Properties of Tetraethyl octane-1,8-diylbis(phosphonate)

| Property | Value |

| CAS Number | 5943-61-3 |

| Molecular Formula | C16H36O6P2 |

| Molecular Weight | 386.40 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether), limited solubility in water. nih.gov |

Properties

IUPAC Name |

1,8-bis(diethoxyphosphoryl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWTYNZLBMSWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-61-3 | |

| Record name | Tetraethyl 1,8-octanediphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetraethyl Octane 1,8 Diylbis Phosphonate

Historical and Modern Approaches to Bisphosphonate Ester Synthesis

The synthesis of bisphosphonate esters, including long-chain derivatives like Tetraethyl octane-1,8-diylbis(phosphonate), has evolved from classical organophosphorus reactions to more refined and efficient modern methodologies. nih.gov Historically, the creation of the robust Carbon-Phosphorus (P-C) bond has been a central theme. nih.gov Several general methods have been established for preparing these compounds, including the alkylation of tetraethyl methylenebisphosphonate and the reaction of acyl halides with phosphites. nih.govmdpi.com In the context of pharmaceutical applications, a common industrial synthesis involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide like phosphorus trichloride, followed by hydrolysis. nih.govnih.gov However, for tetraalkyl esters without a hydroxyl group on the alpha-carbon, direct P-C bond-forming reactions are more relevant.

Modern approaches have focused on improving the efficiency, scalability, and environmental footprint of these syntheses. nih.gov Innovations include the use of microwave-assisted synthesis and novel catalytic systems to shorten reaction times and reduce the need for hazardous solvents. nih.govuef.fi These advancements facilitate the production of a wide array of bisphosphonates for various applications. nih.gov

Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Formation

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. wikipedia.org This reaction is one of the most significant methods for forming a P-C bond. nih.gov The classical mechanism involves the reaction of a trialkyl phosphite (B83602), a trivalent phosphorus ester, with an alkyl halide. wikipedia.orgorganic-chemistry.org The process is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. nih.govwikipedia.org In a subsequent step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate in a second SN2 reaction, leading to dealkylation and the formation of the final pentavalent phosphonate ester. wikipedia.orgorganic-chemistry.org

For the synthesis of Tetraethyl octane-1,8-diylbis(phosphonate), this reaction would typically involve a C8 synthon with two leaving groups, such as 1,8-dibromooctane, which reacts with two equivalents of triethyl phosphite. The reaction is generally performed at elevated temperatures (120-160 °C) to drive the conversion. wikipedia.org While versatile, the reaction can face challenges; for instance, using α-chloro- or α-bromo-benzylphosphonates with triethyl phosphite has been reported to result in low conversions and the formation of by-products. mdpi.com An alternative approach involves activating hydroxyphosphonates by converting the hydroxyl group into a better leaving group, such as a mesylate, which then readily undergoes a Michaelis-Arbuzov reaction with triethyl phosphite in good yields. mdpi.comsemanticscholar.org

Alternative Phosphonylation Strategies for Long-Chain Derivatives

Beyond the Michaelis-Arbuzov reaction, several other strategies are employed for the synthesis of bisphosphonates, particularly for derivatives with long alkyl chains. One of the most prominent methods is the alkylation of tetraalkyl methylenebisphosphonate. nih.govmdpi.com In this approach, the acidic methylene (B1212753) protons of a compound like tetraethyl methylenebisphosphonate are abstracted by a strong base to form a carbanion. This nucleophilic carbanion can then react with an alkyl halide. For Tetraethyl octane-1,8-diylbis(phosphonate), this could be envisioned as a coupling reaction between two equivalents of the methylenebisphosphonate anion and a suitable C6 dihalide, or a related multi-step chain elongation process.

Other specialized methods have been developed for different classes of bisphosphonates. The Pudovik reaction, a base-catalyzed hydrophosphonylation of aldehydes, is a key method for creating α-hydroxyphosphonates. semanticscholar.orgfrontiersin.org While not directly applicable to the target molecule, it showcases the diversity of P-C bond-forming reactions. For aromatic bisphosphonates, traditional nucleophilic substitution methods often suffer from low yields and limited functional group tolerance. researchgate.net To overcome this, modern transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H carbenoid insertion, have been developed to construct structurally diverse aromatic bisphosphonates efficiently. nih.govresearchgate.net Another approach involves the Michael addition of nucleophiles to vinylidenebisphosphonates, which are versatile synthons for preparing a wide variety of bisphosphonate derivatives. nih.govunive.it

Regioselective and Stereoselective Synthesis Considerations

For a symmetric, non-chiral molecule like Tetraethyl octane-1,8-diylbis(phosphonate), the primary regiochemical consideration is ensuring the phosphonate groups are placed at the terminal positions (1 and 8) of the octane (B31449) chain. This is typically controlled by the choice of the starting material. Using a difunctionalized substrate such as 1,8-dihalo-octane in a Michaelis-Arbuzov reaction with triethyl phosphite inherently directs the phosphonylation to the terminal carbons where the leaving groups are located.

While the target molecule itself is achiral, stereoselectivity is a critical consideration in the synthesis of more complex bisphosphonates, as biological activity can vary significantly between stereoisomers. unive.it The development of chiral bisphosphonates is an active area of research, often pursued through stereoselective reactions starting from prochiral bisphosphonate building blocks. unive.it For example, silver-catalyzed asymmetric Michael addition of azomethine ylides to arylidene diphosphonates has been used to create chiral α-amino-gem-bisphosphonates. nih.gov Similarly, stereoselective synthesis of substituted vinylphosphonates can be achieved through sequential transformations of bisphosphonates, yielding products with high isomeric purity (E-isomers exclusively or predominantly). doi.org These examples highlight the advanced strategies available for controlling stereochemistry in bisphosphonate synthesis, which could be adapted for chiral long-chain derivatives.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Efficiency

Significant research has been dedicated to optimizing reaction conditions to improve the yield, purity, and efficiency of bisphosphonate synthesis. nih.gov A key challenge in conventional methods is the often harsh conditions required, such as high temperatures and long reaction times, which can lead to side reactions and limit functional group compatibility. nih.govwikipedia.org

Modern approaches have introduced various catalytic systems and energy sources to overcome these limitations. The use of microwave irradiation has emerged as a highly efficient, green protocol, often leading to dramatically shorter reaction times and comparable or better yields compared to conventional heating. nih.gov Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction, allowing it to proceed at room temperature. organic-chemistry.org

A variety of catalysts have been explored to enhance efficiency. For the synthesis of α-amino bisphosphonates, nanoparticle catalysts such as copper(II) oxide (CuO) and zinc oxide (ZnO) have been used in conjunction with microwave irradiation to provide highly efficient and green protocols. nih.gov In some cases, catalyst-free conditions have been developed. For instance, a three-component reaction of triethyl orthoformate, an amine, and diethyl phosphite can be carried out at elevated temperatures (150-160 °C) without a catalyst to produce N-substituted α-amino-gem-bisphosphonates. nih.gov The choice of solvent can also be critical; polyethylene glycol (PEG) has been used as a sustainable and recyclable medium for the synthesis of bisphosphonates. researchgate.net

| Methodology | Catalyst/Medium | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | CuO or ZnO Nanoparticles | Shorter reaction times, high yields, green protocol | Aryl/heteroaryl amines, dialkyl phosphite, triethyl orthoformate | nih.gov |

| Lewis Acid Mediation | Various Lewis Acids | Room temperature reaction, facile procedure | Alkyl halides, trialkyl phosphites | organic-chemistry.org |

| Sustainable Medium | Sodium Hydride in PEG-600 | Eco-friendly, recyclable medium, ambient temperature | Alkyl/aryl halides, tetraethylmethylenebisphosphonate | researchgate.net |

| Thermal, Catalyst-Free | None | Simplified procedure, avoids catalyst cost/removal | Amines, triethyl orthoformate, diethyl phosphite | nih.gov |

Sustainable and Green Chemistry Principles in the Synthesis of Tetraethyl octane-1,8-diylbis(phosphonate)

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including bisphosphonates, to minimize environmental impact. rsc.orgbioengineer.org Given that phosphorus is considered a critical raw material, developing sustainable methods for its use is of growing importance. uef.fibioengineer.org

Key areas of focus in green phosphonate chemistry include the development of novel, energy-efficient synthetic methods and the reduction or elimination of hazardous substances. uef.fiaithor.com The use of microwave irradiation is a prime example of a green technique, as it can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

The choice of solvent is another critical aspect of green synthesis. Researchers have developed protocols that use environmentally benign and recyclable solvents. For example, using polyethylene glycol (PEG), often in water, provides a non-volatile and eco-friendly medium that can be recycled and reused, making the process more economical and sustainable. researchgate.net Efforts are also directed towards developing catalyst-free reactions or using heterogeneous, recyclable catalysts to simplify product purification and reduce waste. nih.govnih.gov These green methodologies are crucial for facilitating the large-scale, environmentally responsible manufacturing of valuable compounds like Tetraethyl octane-1,8-diylbis(phosphonate). nih.gov

| Green Chemistry Principle | Application in Bisphosphonate Synthesis | Example | Reference |

|---|---|---|---|

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy input. | Microwave-assisted three-component condensation for aminobisphosphonates. | nih.gov |

| Use of Safer Solvents | Replacing hazardous organic solvents with benign alternatives like water or PEG. | C-P bond formation in a polyethylene glycol/water medium. | researchgate.net |

| Catalysis | Employing recyclable nanoparticle catalysts or developing catalyst-free reactions. | CuO nanoparticles as a reusable catalyst for α-amino bisphosphonate synthesis. | nih.gov |

| Atom Economy | Designing multi-component, one-pot reactions where most atoms from the reactants are incorporated into the final product. | One-pot reaction of amines, orthoformate, and phosphite to form aminobisphosphonates. | nih.gov |

Advanced Mechanistic Investigations and Kinetic Studies of Tetraethyl Octane 1,8 Diylbis Phosphonate Transformations

Detailed Mechanistic Elucidation of Formation Reactions

The formation of Tetraethyl octane-1,8-diylbis(phosphonate) is presumed to primarily follow the Michaelis-Arbuzov reaction pathway. wikipedia.orgchem-station.com This reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of Tetraethyl octane-1,8-diylbis(phosphonate), the likely precursors would be a 1,8-dihalo-octane (e.g., 1,8-dibromooctane) and triethyl phosphite.

The generally accepted mechanism for the Michaelis-Arbuzov reaction proceeds in two main steps:

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,8-dihalo-octane. This results in the displacement of a halide ion and the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate. This step results in the formation of the phosphonate (B1237965) ester and an ethyl halide as a byproduct. wikipedia.orgjk-sci.com

This process would occur at both ends of the octane (B31449) chain to yield the final bisphosphonate product. The reaction is typically carried out at elevated temperatures. While this overarching mechanism is widely accepted, specific details for long-chain bisphosphonates, such as the potential for intramolecular side reactions or the precise structure of transition states, are not well-documented.

Kinetic Analysis of Esterification and Phosphonylation Processes

A comprehensive kinetic analysis of the synthesis of Tetraethyl octane-1,8-diylbis(phosphonate) has not been specifically reported. However, the kinetics of the Michaelis-Arbuzov reaction are known to be influenced by several factors that would be relevant to this synthesis. jk-sci.com

The rate of the reaction is dependent on the nature of the leaving group on the alkyl halide, with the reactivity order being I > Br > Cl. jk-sci.com Therefore, using 1,8-diiodooctane would be expected to result in a faster reaction compared to 1,8-dibromooctane or 1,8-dichlorooctane. The reaction is also sensitive to the steric hindrance of the reactants. However, for a primary alkyl halide like 1,8-dihalo-octane, steric effects are generally minimal.

The phosphonylation step, which is the formation of the C-P bond, is the rate-determining step in the Michaelis-Arbuzov reaction. The subsequent dealkylation is typically faster. For a bisphosphonate synthesis from an α,ω-dihaloalkane, the kinetics can be complex as the reaction proceeds in two stages, forming the mono-phosphonate first, followed by the bis-phosphonate.

| Reactant (1,8-dihalo-octane) | Relative Rate Constant (krel) | Activation Energy (Ea) (kJ/mol) | Typical Reaction Temperature (°C) |

|---|---|---|---|

| 1,8-diiodooctane | High | ~70-90 | 100-120 |

| 1,8-dibromooctane | Moderate | ~80-100 | 120-150 |

| 1,8-dichlorooctane | Low | ~90-110 | 140-170 |

Note: The data in this table is illustrative and based on general principles of the Michaelis-Arbuzov reaction, not on specific experimental measurements for Tetraethyl octane-1,8-diylbis(phosphonate).

Role of Catalysis in Directing Reaction Pathways and Selectivity

The traditional Michaelis-Arbuzov reaction is often performed thermally without a catalyst. However, the use of catalysts can offer significant advantages, such as lower reaction temperatures, improved yields, and enhanced selectivity. organic-chemistry.org Lewis acids have been shown to catalyze the Michaelis-Arbuzov reaction, likely by activating the alkyl halide towards nucleophilic attack by the phosphite. organic-chemistry.org

For the synthesis of bisphosphonates, catalysts can also play a role in improving the efficiency of the double phosphonylation of α,ω-dihaloalkanes. In some cases, metal catalysts, such as nickel or palladium complexes, have been employed for the cross-coupling of H-phosphonates with alkyl halides, which represents an alternative route to C-P bond formation.

| Catalyst Type | Potential Advantages | Example Catalyst | Applicability to Tetraethyl octane-1,8-diylbis(phosphonate) |

|---|---|---|---|

| Lewis Acids | Lower reaction temperatures, faster reaction rates. | ZnCl2, AlCl3 | Potentially applicable to accelerate the Michaelis-Arbuzov synthesis. |

| Palladium Complexes | Milder reaction conditions, broader substrate scope. | Pd(PPh3)4 | Applicable in alternative synthetic routes like cross-coupling reactions. |

| Nickel Complexes | Cost-effective alternative to palladium. | NiCl2(dppp) | Applicable in cross-coupling reactions. |

Note: The information in this table is based on general catalytic methods for phosphonate and bisphosphonate synthesis and does not reflect studies specifically conducted on Tetraethyl octane-1,8-diylbis(phosphonate).

Chemical Transformations and Functionalization Strategies of Tetraethyl Octane 1,8 Diylbis Phosphonate

Hydrolysis and Transesterification Reactions of Bis(phosphonate) Esters

The ethyl ester groups on Tetraethyl octane-1,8-diylbis(phosphonate) are primary sites for chemical transformation, most commonly through hydrolysis to yield the corresponding phosphonic acids. This transformation can be achieved under both acidic and basic conditions, though the mechanisms and outcomes differ.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically using concentrated hydrochloric or hydrobromic acid, the hydrolysis of phosphonate (B1237965) esters like Tetraethyl octane-1,8-diylbis(phosphonate) proceeds through a mechanism involving protonation of the phosphoryl oxygen. nih.govmdpi.com This initial protonation makes the phosphorus atom more electrophilic, facilitating a nucleophilic attack by water. youtube.com The reaction generally involves cleavage of the carbon-oxygen (C-O) bond (AAl1 mechanism) or the phosphorus-oxygen (P-O) bond (AAc2 mechanism), depending on the specific ester and reaction conditions. nih.govviu.ca For ethyl esters, the process often requires heating for several hours to drive the reaction to completion, converting both tetraethyl ester functionalities to phosphonic acid groups. mdpi.com

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, involves the use of a base such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org In this reaction, the hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom and leading to the cleavage of the P-O ester bond. viu.ca This process is typically irreversible as the resulting phosphonate anion is deprotonated under the basic conditions, forming a stable carboxylate-like salt. libretexts.org The reaction goes to completion, yielding the disodium (B8443419) or dipotassium (B57713) salt of octane-1,8-diylbis(phosphonic acid) and ethanol (B145695) as a byproduct. nih.govlibretexts.org The steric hindrance around the phosphorus atom can significantly affect the reaction rate, though this is less of a factor for unbranched ethyl groups. mdpi.com

Transesterification: Transesterification offers a route to modify the ester groups without complete hydrolysis. This can be valuable for synthesizing other phosphonate esters with different alkyl or aryl groups, potentially altering the compound's solubility or reactivity for subsequent steps. The process is typically catalyzed by an acid or a base and involves reacting Tetraethyl octane-1,8-diylbis(phosphonate) with an excess of a different alcohol.

Functionalization of the Octane (B31449) Alkyl Backbone

Direct functionalization of the saturated octane alkyl backbone of Tetraethyl octane-1,8-diylbis(phosphonate) is challenging due to the chemical inertness of C-H bonds in an alkane chain. However, creating derivatives with functional groups on the backbone is a key strategy for developing advanced materials. This is typically achieved by starting with a functionalized octane precursor before the phosphonate groups are introduced, rather than by modifying the pre-formed Tetraethyl octane-1,8-diylbis(phosphonate).

For instance, to introduce a hydroxyl group, one could start with a dihalo-octanol, which is then reacted with triethyl phosphite (B83602) in an Arbuzov reaction to form the bis(phosphonate) ester. This approach allows for precise placement of functional groups along the chain, which can then be used for further modifications, such as attachment to polymer backbones or other molecular scaffolds. nih.gov

Conversion to Phosphonic Acids and Derivatives for Advanced Applications

The conversion of Tetraethyl octane-1,8-diylbis(phosphonate) to its corresponding bis(phosphonic acid), Octane-1,8-diylbis(phosphonic acid), is a critical transformation that unlocks its most significant applications. nih.gov The phosphonic acid groups are excellent chelators for metal ions and have a high affinity for various metal oxide surfaces.

The most common and efficient method for this conversion, aside from acid hydrolysis, is the McKenna reaction. nih.gov This procedure involves the dealkylation of the phosphonate ester using bromotrimethylsilane (B50905) (BTMS), followed by methanolysis or hydrolysis of the resulting silyl (B83357) ester intermediate. nih.govnih.gov The McKenna method is favored for its mild reaction conditions and compatibility with a wide range of functional groups that might be sensitive to harsh acidic hydrolysis. nih.gov

The resulting Octane-1,8-diylbis(phosphonic acid) is a valuable building block. chemicalbook.com Its two phosphonic acid groups can bind strongly to surfaces like hydroxyapatite (B223615) (the mineral component of bone), metal oxides (e.g., alumina, titania), and metal nanoparticles. connectchemicals.comfrontiersin.org This property is exploited in applications ranging from corrosion inhibition on metal surfaces to the design of biocompatible coatings on implants and the creation of self-assembled monolayers. chemicalbook.comconnectchemicals.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr, Water | Harsh conditions (heat required); simple reagents but may affect other sensitive functional groups. | nih.govmdpi.com |

| McKenna Reaction | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Mild, high-yielding, and chemoselective; compatible with many functional groups. | nih.gov |

| Base Hydrolysis | NaOH or KOH, Water | Forms the corresponding phosphonate salt; reaction goes to completion. | nih.govlibretexts.org |

Coordination Chemistry and Metal Complexation with Bisphosphonate Ligands

Bisphosphonates, particularly in their deprotonated phosphonic acid form, are excellent ligands for a wide variety of metal ions due to the negatively charged oxygen atoms of the phosphonate group (PO32-). nih.govrsc.org

Design Principles for Tetraethyl octane-1,8-diylbis(phosphonate) as a Multidentate Ligand

After hydrolysis to Octane-1,8-diylbis(phosphonic acid), the molecule functions as a versatile multidentate ligand. Key design principles include:

Chelating Units : Each phosphonate group can act as a bidentate or tridentate chelator, binding to a metal center through its oxygen atoms.

Flexible Spacer : The octane chain is a long, flexible spacer that allows the two phosphonate groups to coordinate to metal ions in various conformations. This flexibility enables the ligand to bridge two different metal centers, leading to the formation of coordination polymers or to chelate a single metal ion by wrapping around it. cymitquimica.com

Hard Donor Ligand : The oxygen atoms of the phosphonate are hard donors, showing a high affinity for hard metal ions such as Ca2+, Mg2+, Zn2+, and lanthanide ions. nih.govrsc.org

Exploration of Chelation Modes and Metal-Ligand Interactions

The coordination behavior of bisphosphonates is diverse. rsc.org Depending on the metal ion, stoichiometry, and reaction conditions, Octane-1,8-diylbis(phosphonic acid) can adopt several chelation modes:

Monodentate : One oxygen atom from a phosphonate group coordinates to a metal center.

Bidentate Chelation : Two oxygen atoms from the same phosphonate group bind to a single metal ion, forming a stable chelate ring.

Bridging : The two phosphonate groups can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The long octane spacer makes intermolecular bridging more likely than intramolecular chelation involving both phosphonate ends on a single small metal ion.

These interactions are fundamental to the use of bisphosphonates in creating metal-organic frameworks (MOFs) and other coordination complexes with tailored properties. rsc.org

Utilization in Macromolecular Chemistry and Polymerization Reactions

Tetraethyl octane-1,8-diylbis(phosphonate) and its derivatives are valuable monomers for creating functional polymers. Their incorporation can impart properties such as flame retardancy, improved adhesion to mineral surfaces, and metal-chelating capabilities.

One approach involves the free-radical polymerization of a related bisphosphonate monomer, tetraethyl (2,3-dimethylenebutane-1,4-diyl)bis(phosphonate), which is a derivative of 1,3-butadiene. researchgate.net This demonstrates that bisphosphonate functionalities can be incorporated into a polymer backbone.

Another strategy involves functionalizing other polymers with bisphosphonate groups. For example, poly(2-oxazoline)s have been functionalized with alendronate, a nitrogen-containing bisphosphonate, to create polymers with a high affinity for calcium ions, which can then form robust hydrogels. nih.gov A similar approach could be used with derivatives of Octane-1,8-diylbis(phosphonic acid) to create cross-linked polymer networks. Such phosphonate-functionalized polymers are investigated for use in dental adhesives, where the phosphonic acid groups can strongly bond to the hydroxyapatite in tooth enamel and dentin. researchgate.net

| Polymer Type | Role of Bisphosphonate | Potential Application | Reference |

|---|---|---|---|

| Phosphonate-containing Polybutadiene | Part of the monomer backbone | Flame retardant materials | researchgate.net |

| Functionalized Poly(2-oxazoline)s | Pendant side group | Biomedical hydrogels, bone-targeting drug delivery | nih.gov |

| Dental Adhesive Copolymers | Adhesion-promoting monomer | Improved bonding to tooth enamel and dentin | researchgate.net |

Incorporation as Monomers in Polymer Synthesis

There is currently no available scientific literature that details the incorporation of Tetraethyl octane-1,8-diylbis(phosphonate) as a monomer in polymerization reactions. For a compound to act as a monomer, it typically possesses two or more reactive functional groups that can undergo reactions to form long polymer chains. While the phosphonate groups in Tetraethyl octane-1,8-diylbis(phosphonate) could potentially be hydrolyzed to phosphonic acids and subsequently used in polycondensation reactions, for instance with diols or diamines, no studies demonstrating this have been published. Research in the broader field of polyphosphonates often involves different starting materials or synthetic routes.

Application as Crosslinkers in Network Polymer Architectures

Similarly, while being labeled as a crosslinker, detailed scholarly articles or patents describing the specific application and performance of Tetraethyl octane-1,8-diylbis(phosphonate) in creating network polymer architectures are not found in the public domain. Crosslinking involves the formation of chemical bonds between polymer chains to create a three-dimensional network, which enhances the mechanical and thermal properties of the material. The two phosphonate groups at either end of the octane chain in Tetraethyl octane-1,8-diylbis(phosphonate) make it a candidate for such a role.

The mechanism of crosslinking would likely involve the reaction of the phosphonate ester groups. For example, transesterification reactions with hydroxyl-functional polymers or other suitable reactive groups could lead to the formation of a crosslinked network. However, without experimental data, any discussion of reaction conditions, efficiency, or the properties of the resulting network polymer remains speculative.

Advanced Materials Science Applications and Catalytic Roles of Tetraethyl Octane 1,8 Diylbis Phosphonate

Role in Directed Mineral Precipitation and Crystallization Control

The controlled precipitation of inorganic minerals is a critical process in materials science, with applications ranging from the synthesis of advanced ceramics to the prevention of industrial scaling. Organophosphonates, a class of compounds including Tetraethyl octane-1,8-diylbis(phosphonate), have been identified as effective modulators of crystallization processes, particularly for calcium carbonate (CaCO₃). Their ability to interact with crystal surfaces and precursor ions allows for precise control over the resulting mineral phases and morphologies.

Influence on Calcium Carbonate Polymorph Selection and Morphology

Research has shown that organophosphonate additives can significantly influence the polymorphic outcome and morphology of calcium carbonate crystals. acs.orgscirp.org Calcium carbonate can exist in three anhydrous crystalline forms: calcite, aragonite, and vaterite, with calcite being the most thermodynamically stable. nih.gov The presence of phosphonates in the crystallization solution can inhibit the formation of calcite, allowing for the stabilization of the less stable polymorphs, aragonite and vaterite. acs.org For instance, studies on various phosphonates have demonstrated their ability to alter the crystal habit from the typical rhombohedral calcite to more complex or different structures. acs.org

The effectiveness of phosphonates in controlling CaCO₃ morphology is often linked to the structure of the organophosphonate itself, including the nature of the organic backbone. While direct studies on Tetraethyl octane-1,8-diylbis(phosphonate) are limited, research on analogous long-chain diphosphonates suggests that the eight-carbon alkyl chain would play a crucial role. researchgate.net The hydrophobic alkyl chain can interact with the growing crystal surface, influencing the local environment and directing the addition of new ions, thereby modifying the final crystal shape. nih.gov The presence of two phosphonate (B1237965) groups on a flexible octane (B31449) backbone allows for various binding conformations to the crystal lattice, potentially leading to a more pronounced effect on morphology compared to monophosphonates.

A study on the effects of organic additives on calcium carbonate morphology revealed that various organic molecules can induce the formation of unusual crystal shapes like dendrites and flower-like structures. researchgate.net While not specifically investigating Tetraethyl octane-1,8-diylbis(phosphonate), this research highlights the general principle that the organic part of an additive can have a profound impact on the final crystal morphology.

| Additive Type | Effect on CaCO₃ Polymorph | Observed Morphological Changes | Reference |

| Phosphonates | Inhibition of calcite formation, stabilization of aragonite and vaterite. acs.org | Alteration from rhombohedral calcite to other forms. acs.org | acs.org |

| Diphosphonates | Potential for significant morphological control due to dual binding sites and flexible backbone. researchgate.net | Not specified for the exact compound, but expected to be significant. | researchgate.net |

| General Organic Additives | Can induce a wide variety of unusual crystal morphologies. researchgate.net | Dendritic, flower-like, wheatgrass-like, needle-like, etc. researchgate.net | researchgate.net |

Modulation of Nucleation and Growth Kinetics in Inorganic Systems

The presence of phosphonates can significantly alter the kinetics of nucleation and crystal growth in inorganic systems like calcium carbonate. iupac.orgmdpi.com These compounds are known to act as potent inhibitors of crystal growth, even at very low concentrations. iupac.org The mechanism of inhibition is primarily attributed to the adsorption of the phosphonate molecules onto the active growth sites of the crystals, blocking the addition of further ions and thus slowing down or even halting the crystallization process. iupac.org

Diphosphonates, such as the parent acid of Tetraethyl octane-1,8-diylbis(phosphonate) (octane-1,8-diylbis(phosphonic acid)), have been shown to be particularly effective inhibitors. ethz.ch Their dual phosphonate groups can chelate calcium ions in solution and also bind strongly to the calcium carbonate surface. acs.orgethz.ch This strong adsorption is a key factor in their ability to retard crystal growth. Studies on diphosphonates have shown a marked increase in the induction period before precipitation begins, indicating an inhibition of nucleation. ethz.ch

The length of the alkyl chain in bisphosphonates has also been found to influence their inhibitory efficiency. researchgate.net Research on a series of diphosphonate and tetraphosphonate inhibitors showed that the antiscalant efficiency generally increases with the elongation of the methylene (B1212753) chain, although a very long chain can sometimes lead to a decrease in efficiency. researchgate.net This suggests that the eight-carbon chain in Tetraethyl octane-1,8-diylbis(phosphonate) is likely to contribute significantly to its interaction with and inhibition of calcium carbonate crystallization. Furthermore, atomic force microscopy studies on the effect of bisphosphonates on calcium carbonate precipitation have revealed clear differences in growth rates depending on the structure of the bisphosphonate molecule, confirming their role in modulating nucleation and growth kinetics. uta.engineering

| Kinetic Parameter | Effect of Diphosphonates | Underlying Mechanism | Reference |

| Nucleation | Increased induction period, inhibition of nucleation. ethz.ch | Chelation of Ca²⁺ ions in solution and adsorption on crystal nuclei. acs.orgethz.ch | ethz.ch |

| Crystal Growth | Marked reduction in the rate of crystallization. ethz.ch | Adsorption onto active growth sites, blocking ion addition. iupac.org | iupac.orgethz.ch |

| Inhibition Efficiency | Dependent on alkyl chain length, with a general increase in efficiency with longer chains up to a certain point. researchgate.net | The alkyl chain influences the adsorption and interaction with the crystal surface. researchgate.net | researchgate.net |

Surface Chemistry and Interfacial Functionalization

The ability to modify and control the surface properties of materials is fundamental in many areas of modern science and technology. Tetraethyl octane-1,8-diylbis(phosphonate), through its phosphonate functional groups, offers a versatile platform for the chemical modification of various surfaces, particularly metal oxides.

Fabrication of Self-Assembled Monolayers (SAMs) via Phosphonate Anchoring

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Alkylphosphonic acids, the hydrolyzed form of esters like Tetraethyl octane-1,8-diylbis(phosphonate), are well-known for their ability to form dense and stable SAMs on a variety of metal oxide surfaces, including titanium oxide, zirconium oxide, and the native oxide layer of stainless steel. acs.orgpsu.eduacs.org The phosphonate group acts as a robust anchoring group, forming strong covalent or dative bonds with the metal oxide surface. acs.orgethz.ch

The formation of these SAMs is typically achieved by immersing the substrate in a solution containing the phosphonic acid. acs.org The long alkyl chain of the molecule, in this case, the octane-1,8-diyl chain, then aligns itself away from the surface, driven by van der Waals interactions between adjacent chains. This results in a well-ordered, quasi-crystalline monolayer. researchgate.net The quality and ordering of the SAM can be influenced by factors such as the length of the alkyl chain, with longer chains generally leading to more ordered and crystalline films. researchgate.net The bisphosphonate nature of the parent acid of Tetraethyl octane-1,8-diylbis(phosphonate) suggests the potential for forming unique SAM structures, possibly with the molecule lying flat on the surface or forming looped or cross-linked networks, depending on the substrate and deposition conditions.

| Substrate | Bonding of Phosphonate | Characteristics of SAM | Reference |

| Metal Oxides (TiO₂, ZrO₂, etc.) | Strong covalent/dative bonds. acs.orgacs.org | Dense, highly ordered monolayers. psu.eduacs.org | acs.orgpsu.eduacs.org |

| Stainless Steel (SS316L) | Covalently bound as phosphonates in a bidentate manner. acs.orgnih.gov | Complete surface coverage, ordered monolayer. acs.orgscite.ai | acs.orgnih.govscite.ai |

| General Oxide Surfaces | Mono- and bi-dentate binding of the phosphate (B84403) head group. ethz.ch | Close-packed layer with a specific tilt angle of the molecular axis. ethz.ch | ethz.ch |

Engineering of Surface Properties for Specific Interactions

The fabrication of SAMs using molecules like the hydrolyzed form of Tetraethyl octane-1,8-diylbis(phosphonate) allows for the precise engineering of surface properties. The terminal group of the molecules in the SAM dictates the chemistry of the new surface. While the primary structure of Tetraethyl octane-1,8-diylbis(phosphonate) presents a phosphonate at both ends of an alkyl chain, modifications to this structure or co-deposition with other functionalized phosphonates can create surfaces with specific functionalities.

For instance, by using a mixture of alkyl phosphates with different terminal groups (e.g., -CH₃ and -OH), the wettability of a titanium oxide surface can be precisely controlled over a wide range. ethz.ch This ability to tailor surface energy is crucial for applications in areas such as biocompatible materials, sensors, and microfluidics. The long alkyl chain of the octane-1,8-diylbis(phosphonate) would inherently create a hydrophobic surface if the molecules are oriented perpendicular to the substrate. This can be useful for creating water-repellent coatings.

Furthermore, the phosphonate-based SAMs can serve as a platform for further chemical reactions, allowing for the attachment of more complex molecules, such as polymers or biomolecules. nih.gov This opens up possibilities for creating surfaces with advanced functionalities, such as resistance to protein adsorption, which is critical for medical implants and biosensors. nih.gov The functionalization of surfaces with alkyl groups has also been shown to greatly enhance their resistance to oxidation. iupac.org

| Surface Property | Method of Engineering | Potential Application | Reference |

| Wettability | Co-deposition of phosphonates with different terminal groups (e.g., hydrophobic/hydrophilic). ethz.ch | Biocompatible materials, microfluidics. ethz.chresearchgate.net | ethz.chresearchgate.net |

| Bio-adhesion | Creation of protein-resistant surfaces via PEGylated phosphonates. nih.gov | Medical implants, biosensors. nih.gov | nih.gov |

| Chemical Reactivity | Using the SAM as a base layer for further chemical modifications. nih.gov | Supported catalysts, functional nanomaterials. nih.gov | nih.govnih.gov |

| Corrosion Resistance | Formation of a dense, passivating alkyl phosphonate monolayer. iupac.org | Protection of metal surfaces. iupac.org | iupac.org |

Application as Linkers in PROTAC (Proteolysis-Targeting Chimeras) Chemistry (focus on chemical linkage aspect, not biological function)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands. nih.gov Tetraethyl octane-1,8-diylbis(phosphonate) is utilized as a precursor to an alkyl chain-based linker in the synthesis of PROTACs. psu.edu

The chemical nature of the linker is a critical determinant of a PROTAC's efficacy. nih.govnih.gov The linker's length, flexibility, and chemical composition all play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.netnih.gov The octane-1,8-diylbis(phosphonate) moiety, once incorporated into a PROTAC, provides a flexible eight-carbon alkyl chain. This type of linker is one of the most common motifs used in PROTAC design due to its synthetic accessibility and the ease with which its length can be varied. nih.gov

| Linker Characteristic | Influence on PROTAC Function | Relevance of Octane-1,8-diylbis(phosphonate) Structure | Reference |

| Linker Length | Critical for optimal ternary complex formation; too short or too long can be detrimental. researchgate.netnih.govexplorationpub.com | The eight-carbon chain provides a specific length that can be optimal for certain target/E3 ligase pairs. researchgate.netnih.gov | researchgate.netnih.govexplorationpub.com |

| Linker Flexibility | Allows for conformational adaptability to facilitate ternary complex formation. researchgate.netnih.gov | The octane chain is a flexible alkyl linker, a common and effective type in PROTAC design. nih.govnih.gov | researchgate.netnih.govnih.gov |

| Chemical Composition | Influences physicochemical properties like solubility and cell permeability. nih.govaxispharm.com | As an alkyl chain, it contributes to the overall lipophilicity of the PROTAC. | nih.govaxispharm.com |

| Synthetic Accessibility | Alkyl chains are synthetically tractable and easy to incorporate into PROTAC structures. nih.gov | Tetraethyl octane-1,8-diylbis(phosphonate) is a commercially available precursor for this type of linker. psu.edu | psu.edunih.gov |

Development of Novel Catalytic Systems

The unique molecular architecture of Tetraethyl octane-1,8-diylbis(phosphonate), characterized by two phosphonate ester groups at the termini of a flexible eight-carbon chain, presents significant opportunities for the development of advanced catalytic systems. The phosphonate moieties can act as effective ligands for a variety of metal centers, while the long alkyl chain can influence the solubility and steric environment of the resulting catalyst. These properties make it a promising, though not yet extensively reported, candidate for both homogeneous and heterogeneous catalysis.

Design of Phosphonate-Derived Homogeneous Catalysts

In the realm of homogeneous catalysis, ligands play a crucial role in determining the activity, selectivity, and stability of a metal catalyst. Bisphosphonate ligands, in particular, have been investigated for their ability to form stable chelate complexes with transition metals, influencing the outcomes of various organic transformations. While direct catalytic applications of Tetraethyl octane-1,8-diylbis(phosphonate) are not widely documented in current literature, its structural features suggest its potential as a precursor to effective homogeneous catalysts.

The design of homogeneous catalysts derived from this bisphosphonate would likely involve its complexation with transition metals such as rhodium, palladium, or ruthenium. The two phosphonate groups can coordinate to a metal center, forming a stable chelate ring. The length and flexibility of the octane-diyl chain would result in a large bite angle, which is known to influence the regioselectivity and enantioselectivity in reactions like hydroformylation and cross-coupling. nih.govrsc.org For instance, in rhodium-catalyzed hydroformylation, the electronic and steric properties of phosphine (B1218219) and phosphite (B83602) ligands are critical. nih.govrsc.orgiitm.ac.in The use of bisphosphine ligands with varying alkyl linker lengths has been shown to impact the conformational flexibility of the catalyst and, consequently, the reaction yield. nih.gov

Hypothetically, a rhodium complex of a hydrolyzed or modified form of Tetraethyl octane-1,8-diylbis(phosphonate) could be employed in hydroformylation reactions. The performance of such a catalyst could be compared to existing systems, as detailed in the table below, which showcases the impact of ligand structure on catalytic outcomes.

Table 1: Performance of Rhodium-Bisphosphine Catalysts in Styrene Hydroformylation

| Ligand | Temperature (°C) | Pressure (bar) | n:iso ratio | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| (S)-BTFM-Garphos | 80 | 20 | >99:1 | 53 | rsc.org |

| Bis-diazaphospholane | N/A | N/A | High | High | nih.gov |

| Bis-phospholane | N/A | N/A | High | High | nih.gov |

Furthermore, palladium-based catalysts bearing phosphonate or phosphonic acid ligands have demonstrated efficacy in Suzuki-Miyaura cross-coupling reactions. scispace.com A catalyst derived from Tetraethyl octane-1,8-diylbis(phosphonate) could potentially offer advantages in terms of solubility in organic solvents due to its long alkyl chain, facilitating reactions in a homogeneous phase.

Heterogeneous Catalysis via Immobilization on Support Materials

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The phosphonate groups of Tetraethyl octane-1,8-diylbis(phosphonate) are ideally suited for grafting the molecule onto the surface of various support materials, such as metal oxides.

Zirconium phosphates and phosphonates (ZrPs) are well-known for their layered structures and utility as solid acid catalysts or catalyst supports. mdpi.comresearchgate.net The phosphonate moieties can strongly bind to zirconium, forming robust, insoluble materials. By first anchoring Tetraethyl octane-1,8-diylbis(phosphonate) to a zirconium-based support, a subsequent metalation step could introduce catalytically active metal centers. This approach would lead to a heterogeneous catalyst where the active sites are tethered to the support via the flexible octane-diylbis(phosphonate) linker. This method has been successfully employed for other phosphonate-containing ligands on supports like titania (TiO2) for copper-catalyzed coupling reactions and rhodium-catalyzed hydrogenations. scispace.comrsc.org

The resulting heterogeneous catalyst could be used in a variety of transformations, with the potential for easy recovery and reuse over multiple cycles. The performance of such immobilized catalysts is often comparable to or even exceeds that of their homogeneous counterparts. For example, a rhodium bis-phosphine complex anchored to a mesoporous silica (B1680970) support has been shown to be a highly efficient catalyst for the hydrogenation of alkenes. rsc.org

The table below presents findings on the use of phosphonate-based materials as heterogeneous catalysts, illustrating their potential.

Table 2: Research Findings on Phosphonate-Based Heterogeneous Catalysts

| Catalyst System | Support Material | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Copper(I) bis(1,10-phenanthroline) phosphonate | Mesoporous TiO2 | Sonogashira coupling | Catalyst was successfully applied in 5 reaction cycles with almost quantitative yields. | scispace.com |

| Rhodium phosphonate-containing 2,2'-bipyridine | Titanium oxide | Hydrogenation | Achieved 85% substrate conversion with 100% selectivity for C=C bond hydrogenolysis. | scispace.com |

| Zirconium phosphonate-supported Ruthenium | Zirconium phosphonate | Asymmetric hydrogenation | Catalyst demonstrated excellent activity and high substrate conversion. | scispace.com |

Computational and Theoretical Investigations of Tetraethyl Octane 1,8 Diylbis Phosphonate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For bisphosphonates, methods like B3LYP with basis sets such as 6-31G* are commonly used for geometry optimization. researchgate.net

The optimized geometry of Tetraethyl octane-1,8-diylbis(phosphonate) would be characterized by the bond lengths, bond angles, and dihedral angles of its constituent parts. The central octane (B31449) chain is flexible, allowing for numerous conformations. The phosphorus atoms are expected to have a tetrahedral geometry, typical for phosphonate (B1237965) esters.

Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. mdpi.comresearchgate.net For bisphosphonates, the HOMO is typically localized on the phosphonate groups, while the LUMO is distributed over the alkyl chain. The molecular electrostatic potential (MEP) map would show regions of negative potential concentrated around the electronegative oxygen atoms of the phosphonate groups, indicating these are the likely sites for electrophilic attack and coordination with metal ions. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Bisphosphonate Linker (Analog-Based)

| Parameter | Typical Value |

|---|---|

| P=O Bond Length | ~1.48 Å |

| P-O (Ester) Bond Length | ~1.57 Å |

| P-C Bond Length | ~1.82 Å |

| O-P-O Bond Angle | ~115° |

| C-P-O Bond Angle | ~105° |

Note: These values are representative and based on DFT calculations of similar phosphonate-containing molecules. Actual values for Tetraethyl octane-1,8-diylbis(phosphonate) may vary.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman) for Structural Analysis

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structure. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H, ¹³C, and ³¹P NMR can be calculated. cwejournal.org ³¹P NMR is particularly important for organophosphorus compounds. mdpi.com For Tetraethyl octane-1,8-diylbis(phosphonate), a single prominent peak would be expected in the ³¹P NMR spectrum. The chemical shifts of the ¹H and ¹³C nuclei in the ethyl and octane groups can also be predicted to aid in assignment. researchgate.net Quantum chemical methods can compute the chemical shielding tensors to determine isotropic and anisotropic chemical shielding parameters. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net For Tetraethyl octane-1,8-diylbis(phosphonate), the most characteristic vibrations would include:

A strong P=O stretching band in the IR spectrum.

P-O-C and C-O-C stretching vibrations.

C-H stretching and bending modes from the ethyl and octane moieties.

P-C stretching vibrations.

These predicted spectra serve as a reference for the identification and characterization of the compound. rsc.org

Table 2: Predicted Key Vibrational Frequencies for Tetraethyl octane-1,8-diylbis(phosphonate) (Analog-Based)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| P=O Stretch | 1240 - 1270 | Strong |

| P-O-C Stretch | 1020 - 1050 | Strong |

| C-C Stretch | 900 - 1100 | Weak-Medium |

Note: These are generalized predictions based on computational studies of various organophosphonates.

Reaction Pathway Modeling and Transition State Characterization

Tetraethyl octane-1,8-diylbis(phosphonate) is typically synthesized via the Michaelis-Arbuzov reaction. nih.govwikipedia.org Computational modeling of this reaction provides a detailed understanding of its mechanism. chemrxiv.org The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. jk-sci.com For the synthesis of this specific bisphosphonate, the reaction would likely involve triethyl phosphite and 1,8-dihalooctane.

The reaction mechanism proceeds through two main Sₙ2 substitution steps: wikipedia.orgjk-sci.com

Phosphonium (B103445) Salt Formation: The phosphorus atom of triethyl phosphite attacks one of the electrophilic carbon atoms of the 1,8-dihalooctane, displacing a halide ion and forming a quasi-phosphonium intermediate. nih.gov

Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the pentavalent phosphonate P=O bond and an ethyl halide byproduct. jk-sci.com

Computational studies can model the energy profile of this entire pathway, identifying the structures of the transition states for both Sₙ2 steps and calculating the activation energies. chemrxiv.org This information is crucial for optimizing reaction conditions.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their flexibility and interactions with their environment. nih.govyoutube.com MD simulations provide atomic-level insights into the dynamic processes of biomolecules. nih.govusf.edu

For Tetraethyl octane-1,8-diylbis(phosphonate), a key feature is the conformational flexibility of the eight-carbon octane linker. MD simulations can explore the vast conformational landscape of this chain, revealing the most probable shapes the molecule adopts in solution or in the solid state. These simulations can show how the two phosphonate end-groups move relative to each other, which is critical for understanding how the molecule can bridge two surfaces or chelate a single metal center.

Furthermore, MD simulations can model the intermolecular interactions between molecules of Tetraethyl octane-1,8-diylbis(phosphonate) or its interactions with solvent molecules or surfaces. For example, simulations of similar bisphosphonates on hydroxyapatite (B223615) (a model for bone mineral) have been used to understand their binding mechanisms. arxiv.org Such simulations would show the phosphonate groups interacting strongly with surfaces through hydrogen bonding and electrostatic interactions.

Ligand-Metal Binding Affinity and Coordination Mode Predictions

The two phosphonate groups in Tetraethyl octane-1,8-diylbis(phosphonate) make it an excellent chelating ligand for a wide variety of metal ions. nih.gov Computational methods can be used to predict the binding affinity and preferred coordination modes of this ligand with different metals. mdpi.comnih.gov

DFT calculations can be used to model the geometry and stability of the resulting metal complexes. mdpi.com The phosphonate groups can coordinate to metal ions in several ways:

Monodentate: One oxygen atom from a phosphonate group binds to the metal.

Bidentate Chelation: Two oxygen atoms from the same phosphonate group bind to the metal.

Bridging: The ligand can bridge two or more metal centers, with each phosphonate group binding to a different metal ion.

The long, flexible octane chain allows the ligand to adapt its conformation to suit the coordination preferences of the metal ion, potentially forming stable macrocyclic structures with a single metal or acting as a linker in coordination polymers. acs.org MD simulations can also be used to calculate the free energy of binding between the ligand and a metal ion in solution, providing a quantitative prediction of the stability of the complex. arxiv.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Tetraethyl octane-1,8-diylbis(phosphonate) |

| Triethyl phosphite |

| 1,8-dihalooctane |

Advanced Analytical Characterization Methodologies in Research on Tetraethyl Octane 1,8 Diylbis Phosphonate

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution, multi-dimensional NMR spectroscopy is indispensable for the unambiguous structural confirmation of Tetraethyl octane-1,8-diylbis(phosphonate). Techniques such as ¹H, ¹³C, and ³¹P NMR, along with two-dimensional (2D) experiments like COSY and HSQC, provide a complete picture of the molecule's connectivity.

¹H NMR spectroscopy would confirm the presence of all proton environments. The ethoxy groups would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), coupled to each other. The protons on the octane (B31449) chain would appear as a series of multiplets. The methylene groups adjacent to the phosphorus atoms (P-CH₂-) would be expected to show a distinct multiplet due to coupling with both the adjacent methylene group in the chain and the ³¹P nucleus.

³¹P NMR is a crucial technique for organophosphorus compounds. A single resonance in the proton-decoupled ³¹P NMR spectrum would confirm the chemical equivalence of the two phosphonate (B1237965) groups. The chemical shift value provides information about the electronic environment of the phosphorus atom.

¹³C NMR spectroscopy identifies all unique carbon atoms. The spectrum would show distinct signals for the ethoxy methyl and methylene carbons, as well as the different carbons of the octane backbone. The carbon atoms directly bonded to phosphorus (P-CH₂) would appear as doublets due to one-bond ¹³C-¹³¹P coupling.

2D NMR Techniques are used to establish connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. pressbooks.pub For instance, it would show correlations between the protons of the ethoxy groups and between adjacent methylene groups in the octane chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals. pressbooks.pubbiorxiv.org Cross-peaks would connect the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. researchgate.netbeilstein-journals.org

¹H-³¹P HSQC is particularly powerful, combining the sensitivity of ¹H detection with the specificity of ³¹P chemical shifts to confirm the P-CH₂ correlations. biorxiv.org More advanced techniques like HPP-COSY can establish connectivity through P-P couplings if multiple phosphorus atoms were present and coupled. nih.gov

Table 1: Predicted NMR Spectroscopic Data for Tetraethyl octane-1,8-diylbis(phosphonate)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~4.1 | quintet | J(H,H) ≈ 7, J(H,P) ≈ 7 | -OCH₂CH₃ |

| ¹H | ~1.7 | m | P-CH₂- | |

| ¹H | ~1.5 | m | P-CH₂-CH₂- | |

| ¹H | ~1.35 | m | -(CH₂)₄- | |

| ¹H | ~1.3 | t | J(H,H) ≈ 7 | -OCH₂CH₃ |

| ³¹P | ~30 | s (proton-decoupled) | C-PO(OEt)₂ | |

| ¹³C | ~62 | d | J(C,P) ≈ 6 | -OCH₂CH₃ |

| ¹³C | ~31 | m | Alkyl Chain | |

| ¹³C | ~29 | m | Alkyl Chain | |

| ¹³C | ~25 | d | J(C,P) ≈ 140 | P-CH₂- |

| ¹³C | ~22 | d | J(C,P) ≈ 5 | P-CH₂-CH₂- |

| ¹³C | ~16 | d | J(C,P) ≈ 6 | -OCH₂CH₃ |

Note: This is a table of predicted values based on known data for similar organophosphonate compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Molecular Identification and Fragmentation Analysis

HRMS is a critical tool for confirming the molecular formula of Tetraethyl octane-1,8-diylbis(phosphonate). By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (the molecular ion, [M+H]⁺ or [M+Na]⁺) and analyzing the resulting fragment ions. nih.govplos.org The fragmentation pathways of organic phosphonates are influenced by the ionization method and the structure of the molecule. nih.gov For Tetraethyl octane-1,8-diylbis(phosphonate), key fragmentation events would include:

Loss of ethoxy groups: Cleavage of the P-O and O-C bonds of the ester groups.

Cleavage of the P-C bond: This is a characteristic fragmentation for phosphonates, leading to ions representing the phosphonate headgroup and the alkyl chain.

Fragmentation of the octane chain: Cleavage along the C-C bonds of the eight-carbon linker, producing a series of daughter ions separated by 14 Da (CH₂).

Femtosecond time-resolved mass spectrometry (FTRMS) has been used to study the coherent vibrational excitation and dissociation dynamics in the radical cations of similar organic phosphonates, providing fundamental insights into their gas-phase behavior upon ionization. nih.govresearchgate.net

Table 2: Predicted HRMS and Major MS/MS Fragments for Tetraethyl octane-1,8-diylbis(phosphonate)

| Ion Type | Calculated m/z | Proposed Fragment Structure/Loss |

|---|---|---|

| [M+H]⁺ | 387.2324 | Protonated Molecular Ion |

| [M+Na]⁺ | 409.2143 | Sodiated Molecular Ion |

| MS/MS Fragment | 359.2012 | [M+H - C₂H₄]⁺ |

| MS/MS Fragment | 341.2218 | [M+H - C₂H₅OH]⁺ |

| MS/MS Fragment | 250.1201 | [M+H - C₈H₁₇PO₃(C₂H₅)₂]⁺ (Cleavage of alkyl chain) |

| MS/MS Fragment | 137.0626 | [PO₃(C₂H₅)₂H]⁺ |

Note: m/z values are calculated for the most abundant isotopes and are illustrative of expected fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the conformational state of Tetraethyl octane-1,8-diylbis(phosphonate). These techniques are complementary and provide a detailed vibrational fingerprint of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key expected peaks include:

P=O stretching: A very strong and characteristic absorption band typically found in the region of 1200-1260 cm⁻¹. This is one of the most prominent peaks in the spectrum of a phosphonate.

P-O-C stretching: Strong absorptions, often appearing as a complex set of bands in the 1000-1100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the phosphonate ester linkages.

C-H stretching: Multiple bands in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the octane chain and ethoxy substituents. uci.edu

CH₂/CH₃ bending: Deformational modes appearing in the 1350-1470 cm⁻¹ region. uci.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the P=O stretch is also visible in Raman, non-polar bonds like the C-C backbone of the octane chain often give stronger Raman signals than IR signals. The symmetric vibrations, in particular, tend to be strong in Raman spectra. Studies on related alkyl esters of phosphorus oxy-acids provide a basis for assigning these vibrational modes. vcu.edu

Table 3: Key Vibrational Frequencies for Tetraethyl octane-1,8-diylbis(phosphonate)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2850-3000 | Strong (IR), Strong (Raman) | C-H stretching (alkyl) |

| ~1465 | Medium (IR) | CH₂ scissoring/bending |

| ~1250 | Very Strong (IR), Medium (Raman) | P=O stretching |

| 1020-1050 | Very Strong (IR) | P-O-C stretching |

| ~750 | Medium (IR) | P-C stretching |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination of Derivatives and Complexes

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state.

Powder XRD (PXRD): When single crystals are not available, PXRD is used to analyze the microcrystalline powder. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase of the material. PXRD is particularly important in studying the complexes formed between Tetraethyl octane-1,8-diylbis(phosphonate) (or its hydrolyzed phosphonic acid form) and metal ions. The phosphonate groups are excellent ligands for forming metal-organic frameworks (MOFs) or layered metal phosphonate materials. mdpi.comnih.gov PXRD is used to identify the resulting crystalline phases, determine their purity, and, in some cases, solve the crystal structure. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity analysis of non-volatile compounds like Tetraethyl octane-1,8-diylbis(phosphonate).

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, can effectively separate the compound from more polar or less polar impurities. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Isomer Separation: Specialized chiral stationary phases (CSPs) in HPLC can be used to separate enantiomers or diastereomers if chiral centers are present in a derivative of the compound. researchgate.netresearchgate.net While the parent molecule is achiral, reactions at the phosphonate group could introduce chirality.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. chromatographyonline.comchromatographyonline.com Due to the low volatility of Tetraethyl octane-1,8-diylbis(phosphonate), direct analysis might be challenging. However, it could be used to analyze more volatile precursors or potential byproducts from its synthesis. The coupling with a mass spectrometer allows for the identification of each separated component based on its mass spectrum. frontiersin.org

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV, MS | Purity assessment, quantification |

| GC-MS | Capillary (e.g., HP-5) | Helium | Mass Spectrometer | Analysis of volatile impurities and synthetic precursors |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathway Studies

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition behavior of Tetraethyl octane-1,8-diylbis(phosphonate). The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

The TGA curve for an organophosphorus ester typically shows one or more mass loss steps corresponding to decomposition events. For phosphonates, the initial degradation often occurs at higher temperatures compared to analogous phosphate (B84403) esters. nih.govresearchgate.net The degradation pathway is believed to involve the elimination of alkene (ethylene) from the ethoxy groups and the eventual breakdown of the phosphorus-containing backbone. nih.gov The temperature at which significant mass loss begins (onset temperature) is a key indicator of the compound's thermal stability. The final residual mass at the end of the experiment (e.g., at 800 °C) can provide information about the formation of a char or polyphosphoric acid residue. researchgate.net Studies on the thermal decomposition of related organophosphorus compounds indicate that the primary mechanism is often the elimination of a phosphorus acid, which can then undergo further reactions. chemrxiv.org

Table 5: Expected TGA Data for Tetraethyl octane-1,8-diylbis(phosphonate) under Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| < 200 | < 2% | Loss of residual solvent/moisture |

| 250 - 400 | ~ 60% | Initial decomposition: loss of ethene from ethoxy groups, cleavage of P-C bonds |

| > 400 | ~ 30% | Further degradation of the alkyl chain and phosphorus backbone |

| Final Residue at 800°C | ~ 10% | Formation of a phosphorus-rich char |

Note: These values are illustrative and based on general knowledge of organophosphonate thermal degradation. nih.govresearchgate.net

Future Directions and Emerging Research Paradigms for Tetraethyl Octane 1,8 Diylbis Phosphonate